molecular formula C18H19N3O5S B4671458 N-ethyl-2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide

N-ethyl-2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide

Cat. No. B4671458
M. Wt: 389.4 g/mol
InChI Key: XQPGMYPHXCMHNJ-UHFFFAOYSA-N
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Description

N-ethyl-2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide, also known as E-52862, is a novel compound that has been developed as a potential therapeutic agent for the treatment of various disorders. It belongs to the class of quinoxaline derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of N-ethyl-2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic systems. It also has an affinity for the sigma-1 receptor, which has been implicated in various physiological processes, including pain perception and mood regulation.
Biochemical and physiological effects:
N-ethyl-2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been shown to modulate the activity of ion channels, such as the TRPV1 channel, which is involved in pain perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethyl-2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide is its high potency and selectivity for its target receptors. This makes it a useful tool for investigating the physiological and biochemical effects of these receptors. However, one limitation is that its effects may be species-specific, and therefore, caution should be taken when extrapolating results from animal models to humans.

Future Directions

There are several potential future directions for the research on N-ethyl-2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide. One area of interest is its potential use in the treatment of substance abuse disorders, such as opioid addiction. Another area of interest is its potential use in the treatment of mood disorders, such as depression and anxiety. Further studies are also needed to elucidate the exact mechanism of action of N-ethyl-2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide and to identify any potential side effects or safety concerns.

Scientific Research Applications

N-ethyl-2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects in preclinical models. It has also been investigated for its potential use in the treatment of neuropathic pain, anxiety disorders, and substance abuse.

properties

IUPAC Name

N-ethyl-2-methoxy-5-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-3-19-18(23)13-10-12(8-9-16(13)26-2)27(24,25)21-11-17(22)20-14-6-4-5-7-15(14)21/h4-10H,3,11H2,1-2H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPGMYPHXCMHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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